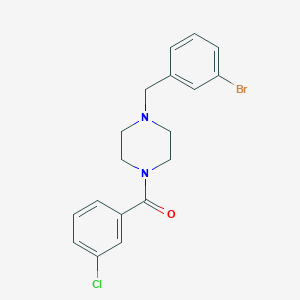
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has been studied extensively due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and physiological effects:
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to inhibit the replication of HIV and HSV by inhibiting the activity of viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has some limitations for lab experiments. It is toxic to cells at high concentrations and has poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine. One possible direction is to investigate the structure-activity relationship of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine and its derivatives to identify more potent and selective HDAC inhibitors. Another direction is to explore the potential applications of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in combination with other anticancer, antifungal, or antiviral agents to enhance their efficacy. Moreover, the development of novel drug delivery systems for 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine may improve its bioavailability and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine in animal models may provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine as a white solid with a melting point of 154-156°C. The yield of 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antiviral activities. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has also been found to inhibit the growth of fungal species such as Candida albicans and Aspergillus fumigatus. Moreover, 1-(3-Bromobenzyl)-4-(3-chlorobenzoyl)piperazine has been reported to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
Molekularformel |
C18H18BrClN2O |
|---|---|
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18BrClN2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2 |
InChI-Schlüssel |
WLZSCIKJKBMZHJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)



![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)